The compound is classified under heterocyclic compounds, specifically as an imidazo[4,5-b]pyridine derivative. It has been studied for its pharmacological properties, including its role as a potential therapeutic agent in various diseases. The synthesis and characterization of this compound have been documented in several scientific studies, highlighting its significance in organic chemistry and drug development.
The synthesis of 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can be achieved through various methods involving different starting materials and reagents. A common synthetic route involves the following steps:
For example, one method involves the condensation of 2-amino-3-methylpyridine with formic acid derivatives under acidic conditions to yield 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one with moderate to high yields .
The molecular formula for 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is C_8H_9N_3O. The structure consists of:
5,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is primarily associated with its interaction with biological targets such as enzymes and receptors. For instance:
In silico docking studies provide insights into binding affinities and interactions at the molecular level, revealing how structural modifications can enhance potency .
The applications of 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one span various fields:
The imidazo[4,5-b]pyridine scaffold serves as a privileged purine bioisostere in medicinal chemistry, strategically replacing the carbon atom at position 8 (purine numbering) with a nitrogen atom. This atomic substitution preserves the hydrogen-bonding capacity critical for target recognition while modulating electronic properties and metabolic stability. The 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exemplifies this design principle, where the lactam functionality at position 2 mimics the hydrogen-bonding pattern of natural purines [1] [8]. This bioisosteric replacement confers several pharmacological advantages:
Table 1: Bioisosteric Equivalence Between Purine and Imidazo[4,5-b]pyridine Scaffolds
Purine Position | Biological Function | Imidazo[4,5-b]pyridine Equivalent | Functional Impact |
---|---|---|---|
N1 | H-bond donor | N1-H | Conserved recognition |
C2 | H-bond acceptor | N3 (lactam) | Enhanced polarity |
N7 | Metal coordination | N7 | Conserved |
C8 | Metabolic vulnerability | Nitrogen substitution | Increased stability |
Experimental validation comes from kinase inhibition studies where imidazo[4,5-b]pyridine derivatives showed submicromolar affinity for targets typically recognizing purine nucleotides. For example, analogs targeting lumazine synthase achieved IC₅₀ values of 0.01–0.06 μM, demonstrating competitive binding against natural purine-derived substrates [1]. Similarly, TAK1 kinase inhibitors incorporating this scaffold exhibited IC₅₀ values as low as 55 nM, surpassing reference purine-mimetics (takinib IC₅₀ = 187 nM) [6].
The 5,7-dimethyl configuration represents a deliberate optimization of steric and electronic parameters to enhance target complementarity. Position-specific methylation exerts profound influences on binding affinity, selectivity, and cellular permeability:
Table 2: Biological Activity Modulation via Substitution Patterns
Position | Substituent | Target Protein | Biological Activity (IC₅₀/MIC) | Activity Change vs. Unsubstituted |
---|---|---|---|---|
C5 | Methyl | Lumazine synthase | 0.04 μM | 5× increase |
C7 | Methyl | TAK1 kinase | 55 nM | 3.4× increase |
N3 | 4-Cl-benzyl | DHFR | 0.8 μg/mL (B. cereus) | 15× increase vs. N1 isomer |
C3-Ar | Cl | Lumazine synthase | <1 μM | Most active in series |
The ortho effect of 5,7-dimethylation restricts bond rotation, locking the molecule in a planar conformation that optimally presents both hydrogen-bond donors/acceptors to target proteins. X-ray crystallography of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives confirms this conformational constraint, showing dihedral angles <5° between the imidazo[4,5-b]pyridine core and appended aryl rings [8].
The symmetric dimethylation at C5 and C7 induces nuanced electronic effects that profoundly influence ligand-target interactions and physicochemical behavior. Computational analyses using density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveal:
Table 3: Computational Analysis of Electronic Effects
Parameter | Unsubstituted Scaffold | 5,7-Dimethyl Derivative | Biological Consequence |
---|---|---|---|
HOMO Energy (eV) | -6.2 | -5.9 | Enhanced metal coordination |
LUMO Energy (eV) | -1.4 | -1.6 | Improved charge transfer |
Dipole Moment (Debye) | 4.1 | 4.9 | Strengthened H-bonding |
N4 Electron Density | -0.32 e⁻ | -0.29 e⁻ | Increased basicity |
Calculated LogP (XLOGP3) | 0.75 | 1.15 | Optimized permeability |
Molecular electrostatic potential (MEP) mapping demonstrates the synergistic effects of dimethylation: The 5-methyl group creates a region of increased electron density (red, −42 kcal/mol) near N4, facilitating interactions with electrophilic catalytic residues, while the 7-methyl group induces moderate electropositivity (blue, +28 kcal/mol) at C8-H, promoting hydrophobic contacts [8]. This electronic asymmetry enables multimodal target engagement, as confirmed in molecular dynamics simulations of lumazine synthase complexes, where the 5,7-dimethyl derivative maintained protein-ligand hydrogen bonds for >85% of simulation time versus 45% for the unmethylated analog [1].
Hirshfeld surface analysis of crystalline analogs reveals how dimethylation influences intermolecular packing: The 7-methyl group contributes 18.2% to total crystal contacts via C-H···π interactions, while the 5-methyl participates in 12.7% of contacts through C-H···N bonds. This robust interaction network improves crystallinity and formulation stability [8].
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